

Application Notes and Protocols: Utilizing Veratridine for Cardiac Arrhythmia Models

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Compound of Interest

Compound Name: Veratridine

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These application notes provide a comprehensive guide to using **veratridine**, a potent neurotoxin, for the development and study of cardiac arrhythmia models. **Veratridine** is a lipid-soluble steroidal alkaloid that acts as a specific opener of voltage-gated sodium channels (NaV), making it an invaluable tool for inducing arrhythmogenic conditions in various experimental setups.

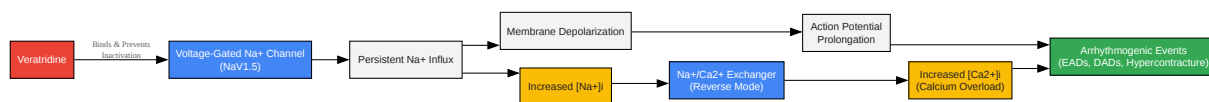
Mechanism of Action

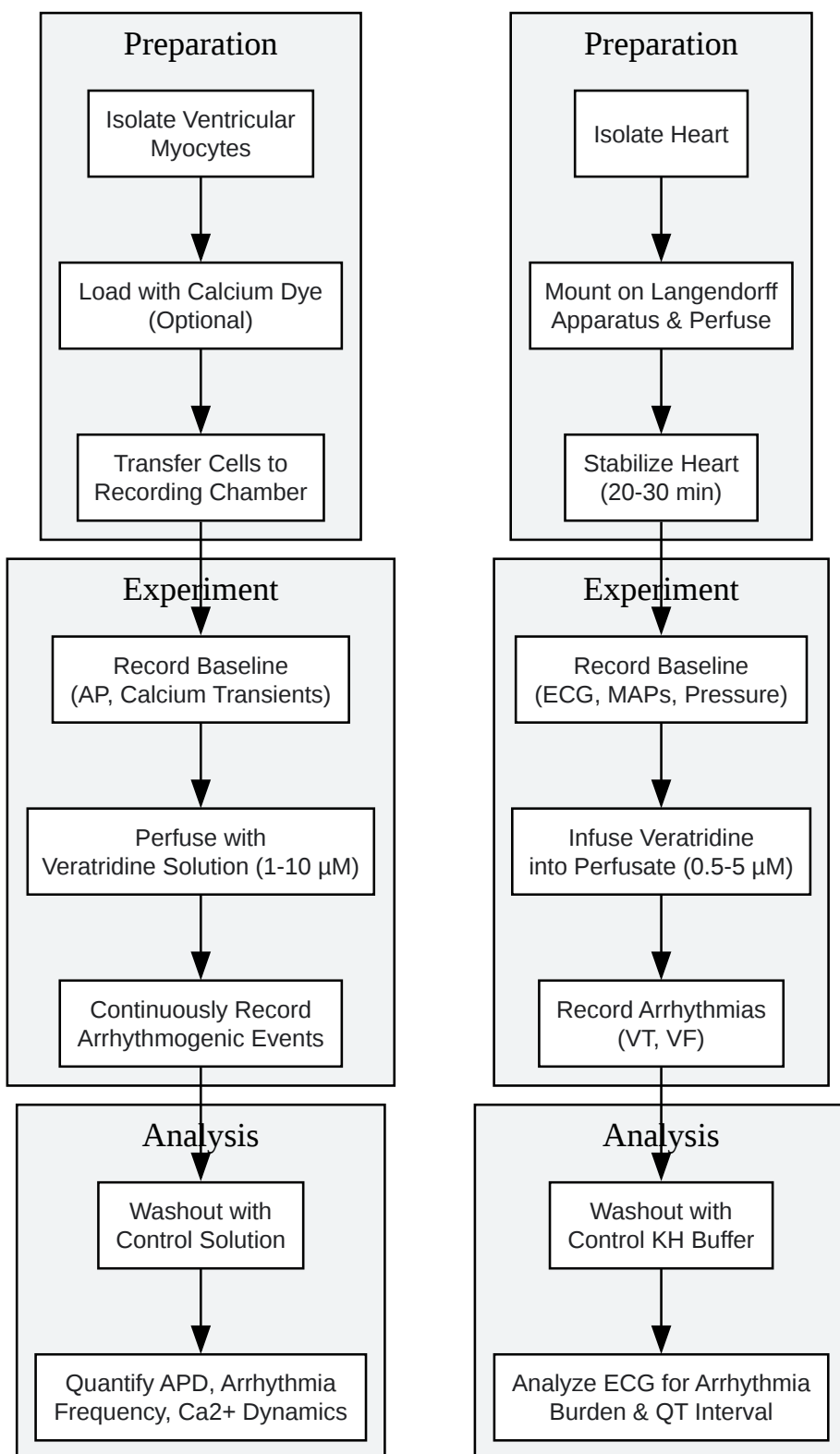
Veratridine exerts its effects by binding to site 2 on the alpha subunit of voltage-gated sodium channels, including the cardiac-specific isoform NaV1.5.[1][2][3] This binding alters the channel's gating properties, leading to a persistent influx of sodium ions (Na⁺) by preventing channel inactivation.[4][5] The sustained inward Na⁺ current causes several downstream effects critical for arrhythmogenesis:

- **Membrane Depolarization:** The persistent Na⁺ influx leads to a sustained depolarization of the cardiomyocyte membrane.[6]
- **Action Potential Prolongation:** The delayed repolarization significantly prolongs the action potential duration (APD).[7][8]
- **Intracellular Sodium and Calcium Overload:** The accumulation of intracellular Na⁺ ([Na⁺]_i) reverses the normal function of the sodium-calcium exchanger (NCX), leading to an influx of

calcium ions (Ca^{2+}) and subsequent intracellular calcium ($[\text{Ca}^{2+}]_i$) overload.^{[7][9]} This calcium overload is a primary trigger for delayed afterdepolarizations (DADs) and arrhythmic contractions.^[9]

This cascade of events effectively mimics the cellular pathology of certain genetic channelopathies and ischemic conditions, providing a robust model for studying arrhythmia mechanisms and testing anti-arrhythmic compounds.^[10]





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